molecular formula C11H13F3N2O B1323412 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol CAS No. 832715-03-4

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol

Cat. No.: B1323412
CAS No.: 832715-03-4
M. Wt: 246.23 g/mol
InChI Key: DLAYRTOUIFQCOR-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol is a chemical compound with the molecular formula C11H13F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring bearing a hydroxyl group

Scientific Research Applications

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to chemical degradation.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine and piperidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or copper complexes.

    Synthetic Route:

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol can be compared with other similar compounds, such as:

    1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol:

    1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAYRTOUIFQCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619651
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832715-03-4
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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